molecular formula C16H19NO3S B1617619 Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- CAS No. 91-98-5

Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-

Cat. No.: B1617619
CAS No.: 91-98-5
M. Wt: 305.4 g/mol
InChI Key: QAHDKLRCWZENIP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- is an organosulfur compound with the molecular formula C15H17NO3S. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring, and the benzene ring is further substituted with an ethyl(3-methylphenyl)amino group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring. The resulting benzenesulfonic acid is then reacted with ethyl(3-methylphenyl)amine under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid derivatives often involves large-scale sulfonation processes using continuous reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to ensure high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfinic acids or other reduced forms of the compound .

Scientific Research Applications

Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as human neutrophil elastase (hNE), by binding to the active site and preventing substrate access. This inhibition can modulate various biological processes, including inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(N-ethyl-3-methylanilino)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-17(15-8-4-6-13(2)10-15)12-14-7-5-9-16(11-14)21(18,19)20/h4-11H,3,12H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHDKLRCWZENIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059035
Record name Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-98-5
Record name 3-[[Ethyl(3-methylphenyl)amino]methyl]benzenesulfonic acid
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Record name Benzenesulfonic acid, 3-((ethyl(3-methylphenyl)amino)methyl)-
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Record name Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-
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Record name Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-
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Record name α-(N-ethyl-m-toluidino)-m-toluenesulphonic acid
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Record name 3-[[Ethyl(3-methylphenyl)amino]methyl]benzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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